叔丁基甲基(1-(3-甲基噻吩-2-甲酰基)哌啶-4-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

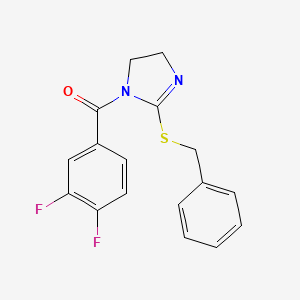

The compound "Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate" is a chemical entity that appears to be related to a family of tert-butyl carbamate derivatives. These compounds are often used as intermediates in the synthesis of various biologically active molecules, including proteinkinase inhibitors, anticancer drugs, and other pharmaceutical agents. The tert-butyl group is commonly used as a protecting group for amines in organic synthesis due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds typically involves the use of tert-butyl N-hydroxycarbamate as a starting material, which can be reacted with aldehydes to form tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, behaving as N-(Boc)-protected nitrones . Another approach for synthesizing tert-butyl carbamate derivatives is an asymmetric synthesis starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, yielding key intermediates for proteinkinase inhibitors . Additionally, tert-butyl carbamates can be synthesized through asymmetric Mannich reactions, providing chiral amino carbonyl compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been characterized using various spectroscopic techniques, including NMR and single crystal X-ray diffraction. These studies reveal the preferred conformation of the heterocyclic ring and the geometrical isomerism of the compounds . Density functional theory (DFT) has also been employed to optimize the molecular structure and compare it with experimental data from X-ray diffraction, providing insights into the electronic structure of these molecules .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can be used as intermediates in the synthesis of biologically active compounds, such as crizotinib, by undergoing reactions like nucleophilic substitution, oxidation, halogenation, and elimination . These reactions are often optimized to achieve high yields and selectivity, making these compounds valuable in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The steric bulk of the tert-butyl group affects the reactivity and solubility of these compounds. Spectroscopic techniques, such as NMR and IR, are used to characterize these properties and confirm the identity of the synthesized compounds . The crystal structure analysis provides additional information on the solid-state geometry and intermolecular interactions, which can affect the compound's stability and reactivity .

科学研究应用

结构表征和氢键分析

- 叔丁基氨基甲酸酯衍生物在不同的分子环境中表现出独特的晶体结构。对这些衍生物的研究,包括与叔丁基甲基(1-(3-甲基噻吩-2-甲酰基)哌啶-4-基)氨基甲酸酯相关的衍生物,涉及分析分子间相互作用和氢键,这些相互作用和氢键有助于晶体中的三维结构组装 (Das 等人,2016 年).

作为关键中间体的合成和表征

- 叔丁基甲基(1-(3-甲基噻吩-2-甲酰基)哌啶-4-基)氨基甲酸酯等化合物是合成各种药物的关键中间体。它们的合成、表征和优化对于药物应用至关重要,正如在凡德他尼中间体的合成中所证明的那样 (Wang 等人,2015 年).

晶体学和分子几何

- 对叔丁基氨基甲酸酯衍生物的晶体结构和分子几何的研究揭示了它们的立体化学及其在药物化学中的潜在应用。这包括了解相关化合物中的二面角和镜像面 (Richter 等人,2009 年).

防腐性能

- 叔丁基氨基甲酸酯衍生物,类似于叔丁基甲基(1-(3-甲基噻吩-2-甲酰基)哌啶-4-基)氨基甲酸酯,已被探索其防腐性能,特别是用于在腐蚀性环境中保护碳钢等金属 (Praveen 等人,2021 年).

不对称合成中的应用

- 这些化合物在不对称合成领域也发挥着重要作用,这对于创建治疗性化合物的特定立体异构体至关重要。它们在合成和应用中创造对映体纯化合物是值得注意的 (Jona 等人,2009 年).

作用机制

Target of Action

Carbamates are generally known to interact with various enzymes and receptors in the body .

Mode of Action

Carbamates, in general, are known to form reversible bonds with their target enzymes, altering their function . The compound is involved in the synthetic strategy for carbamate formation from CO2 and amines.

Biochemical Pathways

Carbamates are known to be involved in various biochemical pathways due to their interaction with different enzymes and receptors .

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

The effects would largely depend on the specific targets of the compound and how it interacts with them .

Action Environment

The action, efficacy, and stability of Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .

安全和危害

Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wear protective gloves/protective clothing/eye protection/face protection (P280). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

未来方向

属性

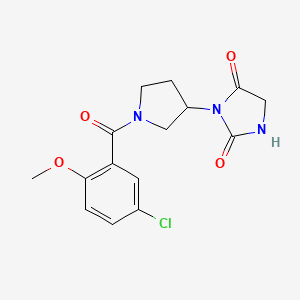

IUPAC Name |

tert-butyl N-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-12-8-11-23-14(12)15(20)19-9-6-13(7-10-19)18(5)16(21)22-17(2,3)4/h8,11,13H,6-7,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCOCQQXPRJLJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)N2CCC(CC2)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)

![[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B2507054.png)

![Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2507056.png)

![Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B2507058.png)

![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)

![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone](/img/structure/B2507065.png)

![4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2507066.png)

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2507068.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)